1,4-Dihydroxy-9H-thioxanthen-9-one
Overview
Description
“1,4-Dihydroxy-9H-thioxanthen-9-one” is a chemical compound with the molecular formula C13H8O3S . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals . It’s crucial for developing drugs aimed at treating various cardiac diseases and neurological disorders .
Synthesis Analysis
The synthesis of “1,4-Dihydroxy-9H-thioxanthen-9-one” involves a mixture of phenols derivatives and salicylic acid/thiosalicilic acid derivatives . Heteropoly acid is added to this mixture, which is then irradiated in a microwave oven . The reaction mixture is allowed to cool, poured into ethyl acetate, and extracted with a saturated aqueous solution of NaHCO3 . The organic layer is dried over Na2SO4 and evaporated in a vacuum to give an impure residue . Chromatography of the crude products is performed on a column of silica gel eluted with n-hexane/EtOAc, to give pure crystalline products .
Molecular Structure Analysis
The molecular structure of “1,4-Dihydroxy-9H-thioxanthen-9-one” is characterized by a thioxanthen-9-one core . The compound has a molecular weight of 244.27 g/mol .
Scientific Research Applications
Synthesis and Derivative Formation
1,4-Dihydroxy-9H-thioxanthen-9-one and its derivatives have been explored extensively in synthetic chemistry. Its reactions with various agents have led to the creation of novel compounds. For example, its transformation with iodic acid results in different skeletal structures depending on reaction conditions, contributing to the diversity of thioxanthene derivatives (Loskutov, Gatilov, & Shteingarts, 2010). Additionally, its chlorination and regioselective reactions further expand the scope of potential thioxanthene-based compounds (Loskutov, Mamatyuk, & Beregovaya, 2010).
Photophysical Properties
The photophysical properties of thioxanthenes like 1,4-Dihydroxy-9H-thioxanthen-9-one are critical in understanding their behavior in different environments. Studies have shown that the deactivation processes of these compounds in protic solvents differ significantly from those in aprotic solvents, highlighting their potential applications in areas where solvent interactions are crucial (Krystkowiak, Maciejewski, & Kubicki, 2006).
Photoinitiators in Polymerization
A significant application of thioxanthenes is in the field of polymerization. They are used as photoinitiators due to their ability to absorb light and initiate polymerization processes. For instance, acrylate functionalized thioxanthone based photoinitiators have been designed for effective free radical polymerization under visible light, demonstrating their potential in industrial applications such as inks and coatings (Wu et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, thioxanthen-9-one, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
Future Directions
properties
IUPAC Name |
1,4-dihydroxythioxanthen-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLCNKLLVUPHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634575 | |
Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-9H-thioxanthen-9-one | |
CAS RN |
14992-80-4 | |
Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.